molecular formula C14H12ClN3OS B253039 4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No. B253039
M. Wt: 305.8 g/mol
InChI Key: WXHWAYIUOYBKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of certain enzymes involved in inflammation, cancer, and tumor growth. It has also been shown to inhibit the activity of certain proteins involved in signal transduction pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide have been extensively studied. This compound has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-tumor effects by inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments is its specificity towards certain enzymes and proteins. This compound has been found to selectively inhibit the activity of specific enzymes and proteins, which makes it a valuable tool in research. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide. One direction involves the development of new drugs and therapies based on the mechanism of action of this compound. Another direction involves the study of the potential side effects of this compound and ways to mitigate them. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-2-pyridylcarbamothioic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used in the development of new drugs and therapies for various diseases.

properties

Product Name

4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

Molecular Formula

C14H12ClN3OS

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C14H12ClN3OS/c1-9-3-2-8-16-12(9)17-14(20)18-13(19)10-4-6-11(15)7-5-10/h2-8H,1H3,(H2,16,17,18,19,20)

InChI Key

WXHWAYIUOYBKPM-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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